[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone
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Description
Scientific Research Applications
Given the absence of direct hits on this specific compound, a broader approach to understanding its potential applications involves considering the chemical classes and functional groups present within its structure:
Chemical Classes and Functional Groups Analysis :
- Benzothiazinone : Compounds within this class often exhibit biological activity, including antibacterial, antifungal, and potentially antitumor properties.
- Dimethoxyphenyl and Ethoxyphenyl Groups : These moieties suggest solubility and reactivity characteristics that could be relevant in the design of drug molecules or organic materials.
Potential Research Applications :
- Pharmaceutical Research : The presence of benzothiazinone and methoxyphenyl groups may indicate potential for pharmacological activity. Research could explore antimicrobial properties or the compound's efficacy as a lead molecule in drug development.
- Materials Science : The specific substituents and core structure may offer unique electronic or photophysical properties, making the compound a candidate for investigation in materials science, such as in organic semiconductors, dyes, or photovoltaic materials.
Methodological Approach :
- Experimental studies focusing on synthesis and characterization to explore stability, reactivity, and physical properties.
- Biological assays to assess antimicrobial, antifungal, or cytotoxic activity against selected targets.
- Computational modeling to predict interactions with biological receptors or to evaluate its potential use in materials science applications.
properties
IUPAC Name |
[4-(3,4-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-(4-ethoxyphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO6S/c1-4-32-19-12-9-17(10-13-19)25(27)24-16-26(18-11-14-21(30-2)22(15-18)31-3)20-7-5-6-8-23(20)33(24,28)29/h5-16H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJDVDJSQFGKXEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C3S2(=O)=O)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3,4-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](4-ethoxyphenyl)methanone |
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